N-(4-(2-((2-(methylthio)phenyl)amino)-2-oxoethyl)thiazol-2-yl)cinnamamide
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Overview
Description
“N-(4-(2-((2-(methylthio)phenyl)amino)-2-oxoethyl)thiazol-2-yl)cinnamamide” is a compound that contains a thiazole ring, which is a five-membered heterocyclic compound containing sulfur and nitrogen . Thiazoles are known for their wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The biological outcomes of thiazoles can be greatly affected by the substituents on a particular position of the thiazole ring .
Synthesis Analysis
The synthesis of thiazole derivatives often involves the coupling of substituted 2-amino benzothiazoles with other compounds . For example, a series of novel N - (benzo [d]thiazol-2-yl)-2- [phenyl (2- (piperidin-1-yl) ethylamino] benzamides were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N -phenyl anthranilic acid .Molecular Structure Analysis
Thiazoles have three possible orientations towards the target site: nitrogen orientation, sulfur orientation, and parallel orientation . The molecular electrostatic potential (MEP) surface of the thiazole ring indicates more negatively charged nitrogen than carbon and sulfur atoms, which are neutral . Substituents at position-2 and -4 may not only alter the orientation types, but also shield the nucleophilicity of nitrogen .Chemical Reactions Analysis
Thiazoles are known to exhibit a wide range of biological activities, which can be attributed to the various chemical reactions they undergo. For instance, thiazole derivatives have been shown to exhibit antibacterial activity, in isolation and in complex with the cell-penetrating peptide octaarginine .Scientific Research Applications
Antiproliferative Activity : A study conducted by Yurttaş, Evren, and Özkay (2022) focused on the synthesis of similar derivatives and investigated their antiproliferative activity. They used SwissADME and QuickProp software systems to determine the physicochemical properties of these compounds. They found that one of the compounds, namely methyl 4-[[4-(2-methylthiazol-4-yl)phenyl]amino]-4-oxobutanoate, showed potential to inhibit DNA gyrase-ATPase activity, suggesting potential applications in cancer research (Yurttaş, Evren, & Özkay, 2022).
Synthesis Techniques : Kumar, Parameshwarappa, and Ila (2013) reported an efficient route to synthesize 2,4,5-trisubstituted thiazoles, which are structurally similar to the compound . They developed a one-step chemoselective thionation-cyclization of highly functionalized enamides. This process introduces various functionalities into the thiazole products, indicating the compound's potential in diverse synthetic applications (Kumar, Parameshwarappa, & Ila, 2013).
Antimicrobial Activity : The antimicrobial properties of similar thiazole derivatives were investigated by researchers like Ameen and Qasir (2017). Their work on 1, 3, 4-thiadiazole derivatives revealed potential therapeutic effects for various conditions including antimicrobial applications. They specifically synthesized new derivatives with hopes of achieving antibacterial and antifungal activities (Ameen & Qasir, 2017).
Antitumor and Antifilarial Applications : A study by Kumar et al. (1993) focused on methyl 4-(isothiocyanatomethyl)thiazole-2-carbamate derivatives for their potential in inhibiting leukemia L1210 cell proliferation. They discovered that one of the compounds significantly inhibited the growth of leukemic cells, suggesting its potential in antitumor applications. Additionally, the compound showed notable antifilarial activity in vivo (Kumar et al., 1993).
Mechanism of Action
The mechanism of action of thiazoles is often related to their ability to interact with various biological targets. For example, a novel small molecule, N-(4-(2-pyridyl)(1,3-thiazol-2-yl))-2-(2,4,6-trimethylphenoxy) acetamide, selectively protects against oxidative stress-induced cell death by activating the Nrf2-ARE pathway .
Future Directions
Thiazoles are an important class of compounds with a wide range of biological activities, making them a promising area for future research. The design and structure-activity relationship of bioactive molecules could be further explored . Additionally, the development of novel thiazole derivatives and the investigation of their biological activities could provide new insights into their potential therapeutic applications .
Properties
IUPAC Name |
(E)-N-[4-[2-(2-methylsulfanylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]-3-phenylprop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O2S2/c1-27-18-10-6-5-9-17(18)23-20(26)13-16-14-28-21(22-16)24-19(25)12-11-15-7-3-2-4-8-15/h2-12,14H,13H2,1H3,(H,23,26)(H,22,24,25)/b12-11+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJYDTIRATDISRL-VAWYXSNFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)CC2=CSC(=N2)NC(=O)C=CC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=CC=CC=C1NC(=O)CC2=CSC(=N2)NC(=O)/C=C/C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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